1-[(4-Chlorophenyl)methyl]benzimidazole
Description
1-[(4-Chlorophenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives, such as 1-[(4-Chlorophenyl)methyl]benzimidazole, are often proteins or enzymes in the cells of parasites and cancer cells . For instance, benzimidazoles have been found to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . This binding can disrupt the normal function of these targets, leading to the death of the cell.
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target molecule. For example, they can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts the formation of the cytoskeleton and mitotic spindle, which are essential for cell division and survival .
Biochemical Pathways
The action of benzimidazole derivatives affects several biochemical pathways. The most significant is the disruption of microtubule formation, which is crucial for cell division . By inhibiting this process, benzimidazole derivatives can prevent the proliferation of parasitic and cancer cells. Additionally, benzimidazole derivatives can affect other pathways related to the survival and function of the target cells .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy . .
Result of Action
The result of the action of this compound is the disruption of normal cell function, leading to cell death . This is achieved through the inhibition of essential cellular processes such as microtubule formation . The exact molecular and cellular effects of this specific compound require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCBIQQTOCIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324114 | |
Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107456-42-8 | |
Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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